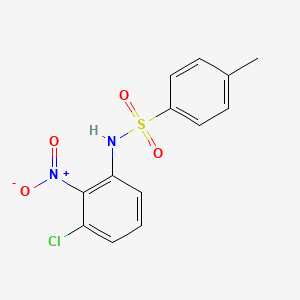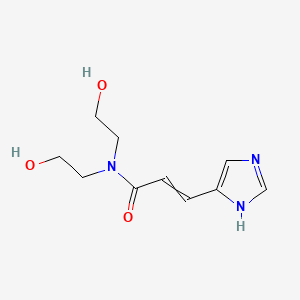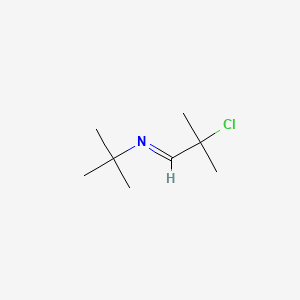
3,8-Diazabicyclo(3.2.1)octane, 3-methyl-8-valeryl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Diazabicyclo(321)octane, 3-methyl-8-valeryl- is a bicyclic organic compound that features a unique structure with two nitrogen atoms incorporated into the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diazabicyclo(3.2.1)octane, 3-methyl-8-valeryl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound, followed by further functionalization to introduce the valeryl group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Diazabicyclo(3.2.1)octane, 3-methyl-8-valeryl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
3,8-Diazabicyclo(3.2.1)octane, 3-methyl-8-valeryl- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mécanisme D'action
The mechanism of action of 3,8-Diazabicyclo(3.2.1)octane, 3-methyl-8-valeryl- involves its interaction with specific molecular targets. The nitrogen atoms in the ring system can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound may inhibit or activate enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,8-Diazabicyclo(3.2.1)octane: Lacks the valeryl group but shares the core bicyclic structure.
3-Methyl-3,8-diazabicyclo(3.2.1)octane dihydrochloride: A similar compound with different functional groups.
8-Azabicyclo(3.2.1)octane: Another bicyclic compound with a similar structure but different substituents.
Uniqueness
The uniqueness of 3,8-Diazabicyclo(3.2.1)octane, 3-methyl-8-valeryl- lies in its specific functionalization, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
57269-38-2 |
|---|---|
Formule moléculaire |
C12H22N2O |
Poids moléculaire |
210.32 g/mol |
Nom IUPAC |
1-(2-methyl-2,7-diazabicyclo[3.2.1]octan-7-yl)pentan-1-one |
InChI |
InChI=1S/C12H22N2O/c1-3-4-5-12(15)14-9-10-6-7-13(2)11(14)8-10/h10-11H,3-9H2,1-2H3 |
Clé InChI |
BTVQOBOIVFZBMI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)N1CC2CCN(C1C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphanium chloride](/img/structure/B14619241.png)
![N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine](/img/structure/B14619243.png)
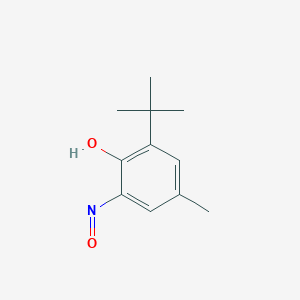

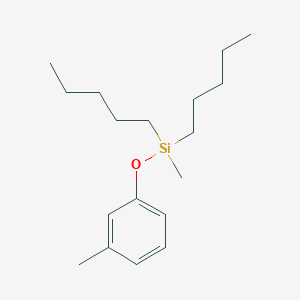
![2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate](/img/structure/B14619256.png)
amino}ethene-1-sulfonyl fluoride](/img/structure/B14619261.png)




